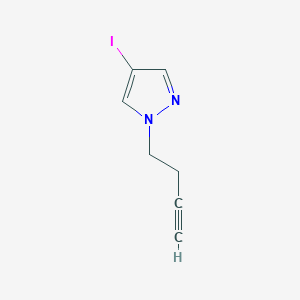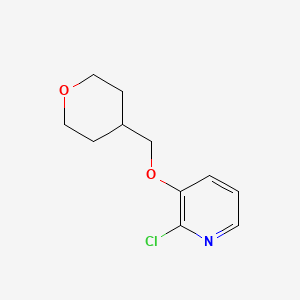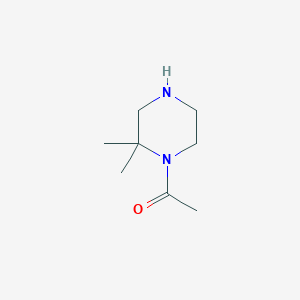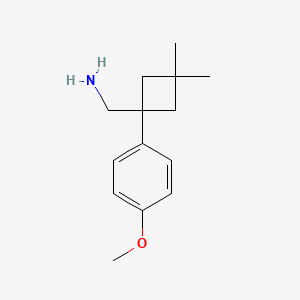![molecular formula C10H8ClN3O2 B1466291 1-[(4-氯苯基)甲基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1267314-48-6](/img/structure/B1466291.png)
1-[(4-氯苯基)甲基]-1H-1,2,3-三唑-4-羧酸
描述
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenylmethyl group and a carboxylic acid group
科学研究应用
抗菌活性
三唑衍生物以其抗菌特性而闻名。该化合物结构中存在三唑环表明其可能对多种微生物病原体具有疗效。 研究表明,三唑化合物可以有效地对抗革兰氏阳性菌和革兰氏阴性菌,以及真菌 。这使得它们在开发新的抗菌和抗真菌药物方面具有价值,特别是在抗生素耐药性不断上升的背景下。
抗癌潜力
三唑的结构基序通常存在于具有抗肿瘤活性的化合物中。 例如,具有氯苯基基团的类似化合物已被证明可以与有机锡(IV)配合物反应,这些配合物对各种人类癌细胞系表现出抗肿瘤活性 。这表明“1-[(4-氯苯基)甲基]三唑-4-羧酸”可能是癌症治疗进一步研究的候选药物。
抗病毒应用
三唑衍生物已被证明具有抗病毒活性。它们可以与生物系统中的各种酶和受体高亲和力结合,使其在对抗病毒感染方面具有多功能性。 该化合物抑制病毒复制的潜力可以被用于治疗由 RNA 和 DNA 病毒引起的疾病 。
抗炎和止痛作用
三唑核心与抗炎和止痛作用有关。这是因为它能够与生物受体和酶相互作用,这些受体和酶在机体的炎症反应中起作用。 因此,“1-[(4-氯苯基)甲基]三唑-4-羧酸”可以对其在减少炎症和疼痛方面的功效进行研究 。
抗癫痫和中枢神经系统活性
含有三唑环的化合物已被用于治疗中枢神经系统 (CNS) 疾病,包括癫痫。 所述化合物可能调节脑中的神经递质活性或离子通道,为抗癫痫药物开发提供基础 。
材料科学应用
由于其电子缺陷性质,三唑表现出优异的电子传输和空穴阻挡特性。 这些特性使其成为材料科学应用中有前途的有机材料,例如在有机半导体和其他电子材料的开发中 。
准备方法
Synthetic Routes and Reaction Conditions:
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWJZLVTKZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)




